An In-depth Technical Guide to 1-Benzothien-7-ylboronic Acid (CAS: 628692-17-1)
An In-depth Technical Guide to 1-Benzothien-7-ylboronic Acid (CAS: 628692-17-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzothien-7-ylboronic acid, with the Chemical Abstracts Service (CAS) number 628692-17-1, is a versatile heterocyclic organoboron compound. Its unique structural features, combining a benzothiophene core with a reactive boronic acid moiety, make it a valuable building block in organic synthesis and a compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its current and potential applications, particularly in the realm of drug discovery.
Chemical and Physical Properties
1-Benzothien-7-ylboronic acid is typically a white to beige solid.[1] While extensive experimentally determined data is not widely published, a combination of supplier information and computational predictions allows for a detailed characterization.
| Property | Value | Source |
| CAS Number | 628692-17-1 | [1] |
| Molecular Formula | C₈H₇BO₂S | [1] |
| Molecular Weight | 178.02 g/mol | [1] |
| Appearance | White to beige solid | [1] |
| Purity | ≥97% (typical) | [1] |
| Storage Conditions | 0-8 °C, sealed in a dry environment | [1] |
| Computed Boiling Point | 390.2 °C at 760 mmHg | |
| Computed Density | 1.35 g/cm³ | |
| Computed Flash Point | 189.8 °C |
Safety Information: 1-Benzothien-7-ylboronic acid is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety protocols, including the use of personal protective equipment, are recommended when handling this compound.
Synthesis and Characterization
General Synthesis Workflow
The synthesis of arylboronic acids, such as 1-benzothien-7-ylboronic acid, generally follows a well-established pathway involving organometallic intermediates.
Caption: General synthesis workflow for 1-Benzothien-7-ylboronic acid.
Postulated Experimental Protocol for Synthesis
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Step 1: Lithiation. To a solution of 7-bromo-1-benzothiophene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a specified time to ensure complete formation of the organolithium intermediate.
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Step 2: Borylation. A trialkyl borate, such as trimethyl borate, is then added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred for several hours.
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Step 3: Hydrolysis and Isolation. The reaction is quenched by the addition of an aqueous acid solution (e.g., 1 M HCl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield 1-benzothien-7-ylboronic acid.
Spectral Characterization
While specific spectra for 1-benzothien-7-ylboronic acid are not widely published, the following are expected characteristic signals based on its structure:
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¹H NMR: Aromatic protons of the benzothiophene ring system would appear in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the B(OH)₂ group are often broad and may be exchangeable with D₂O.
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¹³C NMR: Aromatic carbons of the benzothiophene core would be observed in the range of δ 120-140 ppm. The carbon atom attached to the boron atom would likely be deshielded.
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IR Spectroscopy: Characteristic peaks would include O-H stretching of the boronic acid group (broad, ~3200-3600 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and C=C stretching in the aromatic ring (~1400-1600 cm⁻¹).
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 178.02 for C₈H₇BO₂S).
Key Applications and Experimental Protocols
The primary utility of 1-benzothien-7-ylboronic acid lies in its application as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. 1-Benzothien-7-ylboronic acid serves as the organoboron component, which is coupled with an organic halide or triflate in the presence of a palladium catalyst and a base.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl bromide with 1-benzothien-7-ylboronic acid:
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Reagents and Setup: In a reaction vessel, combine the aryl bromide (1.0 equiv), 1-benzothien-7-ylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv). The vessel is sealed and purged with an inert gas (e.g., argon).
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Solvent Addition: A degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water), is added via syringe.
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Reaction Execution: The reaction mixture is heated to a temperature between 80-110 °C and stirred for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield the desired 7-aryl-1-benzothiophene derivative.
Role in Drug Discovery and Medicinal Chemistry
The benzothiophene scaffold is a prominent heterocyclic motif found in numerous biologically active compounds. The introduction of a boronic acid group at the 7-position provides a versatile handle for the synthesis of novel derivatives with potential therapeutic applications. Boronic acids themselves are known to interact with biological targets, and their derivatives have shown promise in various disease areas, particularly in oncology.
Potential Signaling Pathway Interactions
While specific studies on the biological activity of 1-benzothien-7-ylboronic acid derivatives are limited, the broader class of boronic acid-containing molecules has been shown to modulate key signaling pathways involved in cancer progression. For instance, some boronic acid derivatives act as proteasome inhibitors, a mechanism central to the action of the multiple myeloma drug, bortezomib.[3] This inhibition leads to the accumulation of pro-apoptotic proteins and cell cycle arrest.
Caption: Potential mechanism of action for boronic acid derivatives in cancer.
Conclusion
1-Benzothien-7-ylboronic acid is a valuable and versatile building block for organic synthesis and drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the straightforward synthesis of a wide range of 7-substituted benzothiophene derivatives. While detailed experimental data for this specific compound is not extensively documented in publicly accessible literature, established protocols for similar boronic acids can be readily adapted. The potential for its derivatives to interact with key biological pathways, such as the proteasome pathway, makes it a compound of considerable interest for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of derivatives of 1-benzothien-7-ylboronic acid is warranted to fully explore its potential in medicinal chemistry and materials science.
